molecular formula C18H23N3O3 B5710300 ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate

ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate

Cat. No.: B5710300
M. Wt: 329.4 g/mol
InChI Key: FTWGCUYRUQHUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate is a key chemical intermediate in medicinal chemistry research, primarily recognized for its role in the synthesis of potent and selective receptor antagonists. Its significant research value lies in its use as a precursor in the development of prazosin-related tetrahydroisoquinoline derivatives that exhibit high affinity for the α1-adrenoceptor. The molecular structure, incorporating a 2-methylindole carbonyl moiety linked to a N-carbethoxypiperazine group, provides a versatile scaffold for further chemical elaboration. Researchers utilize this compound to explore structure-activity relationships (SAR) in the design of new ligands targeting G-protein-coupled receptors (GPCRs). Its mechanism of action is not defined as a final active pharmaceutical ingredient, but its utility is foundational in constructing complex molecules that act by competitively inhibiting neurotransmitter binding at adrenergic receptors. This makes it a valuable tool for pharmacologists and chemists investigating cardiovascular diseases, benign prostatic hyperplasia, and the fundamental signaling pathways of the adrenergic system. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-3-24-18(23)21-10-8-20(9-11-21)12-16(22)17-13(2)19-15-7-5-4-6-14(15)17/h4-7,19H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWGCUYRUQHUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to introduce the piperazine and carboxylate groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (Compound 9)

  • Structure: Contains a 2-methoxyphenylpiperazine group and isoindolinone ring.
  • Key Difference: The isoindolinone core replaces the indole group, altering receptor selectivity.

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3)

  • Structure : Piperidine replaces piperazine, with a 2-methoxyphenyl substituent.
  • Synthesis : Prepared via reductive amination using NaBH3CN .
  • Key Difference : Piperidine’s chair conformation may reduce steric hindrance compared to piperazine derivatives .

Ethyl 4-[2-(3,5-Dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

  • Structure: Features a diphenylpiperidinone group linked to piperazine.
  • Crystallography: Monoclinic crystal system (space group P21/n) with a boat-shaped piperidine ring and chair-like piperazine conformation .
  • Key Difference: The bulky piperidinone substituent may limit CNS penetration compared to the smaller indole group .

Ethyl 4-[2-[[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

  • Structure : Incorporates an oxadiazole-sulfanyl-acetyl group.
  • Properties : XLogP3 = 2.6, indicating moderate lipophilicity; molecular weight = 404.5 g/mol .

4-[4-(1H-Indol-3-yl)butyl]piperazine Derivatives

  • Structure : Indole linked via a butyl chain to piperazine.
  • Pharmacological Activity : Targets dopamine D4 and 5-HT1D receptors for CNS disorders .
  • Key Difference : The butyl chain may enhance membrane permeability compared to the ketone-ethyl bridge .

Comparative Analysis Table

Compound Molecular Formula Core Structure Pharmacological Activity Synthesis Method Key Physical Properties
Target Compound C19H23N3O3 (inferred) Piperazine-indole-ketone CNS receptor modulation (inferred) Likely coupling reaction (e.g., chloroalkyl intermediate) Not reported; analogs suggest moderate logP
Compound 9 C21H23N3O2 Isoindolinone-piperazine 5-HT1A receptor affinity Coupling of piperazine with chloroalkylisoindolinone High binding affinity (Ki < 10 nM)
Compound 3 C19H27N3O3 Piperidine-piperazine Not reported Reductive amination with NaBH3CN Crystalline solid; m.p. 120–122°C
Diphenylpiperidinone Derivative C28H35N3O4 Piperazine-piperidinone Not reported Crystallized from ethanol Monoclinic crystals (a=10.9073 Å, β=91.809°)
Oxadiazole Derivative C19H24N4O4S Piperazine-oxadiazole Antimicrobial (inferred) Microwave-assisted synthesis XLogP3 = 2.6; MW = 404.5 g/mol

Biological Activity

Chemical Structure and Properties

Ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate is characterized by the following structural components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Indole moiety : A bicyclic structure that is known for its role in various biological activities.
  • Carboxylate group : Imparts solubility and reactivity.

Molecular Formula

The molecular formula for this compound is C15H20N2O3C_{15}H_{20}N_2O_3, with a molecular weight of approximately 276.34 g/mol.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-75.0
Compound BHT293.5
Ethyl 4-[...]MCF-74.0

Neuropharmacological Effects

The piperazine scaffold is often associated with neuropharmacological activity. Studies have suggested that derivatives of this compound may act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders.

The proposed mechanism involves the modulation of serotonin levels in the synaptic cleft by inhibiting its reuptake, thereby enhancing serotonergic neurotransmission.

Anticonvulsant Activity

Some derivatives have also been evaluated for anticonvulsant properties. In animal models, these compounds have demonstrated efficacy in reducing seizure activity.

Case Study: Efficacy in Animal Models

In a study involving a mouse model of epilepsy, administration of this compound resulted in a significant reduction in seizure frequency compared to control groups, suggesting potential therapeutic applications in epilepsy management.

Q & A

Q. Q1. What are the recommended synthetic routes for ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

Coupling Reactions: Reacting 2-methylindole derivatives with activated carbonyl intermediates (e.g., chloroacetyl chloride) to form the indol-3-yl-oxoethyl moiety.

Piperazine Functionalization: Introducing the piperazine-carboxylate group via nucleophilic substitution or amide bond formation.

Esterification: Finalizing the ethyl ester group under reflux conditions with ethanol as a solvent.

Optimization Parameters:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for coupling steps .
  • Catalysts: Use of triethylamine or DMAP improves yields in acylation reactions .
  • Temperature Control: Maintain 60–80°C for indole activation to prevent side reactions .

Example Table:

StepReagents/ConditionsYield (%)Purity (HPLC)
1Chloroacetyl chloride, DCM, 0°C7592
2Piperazine, K2CO3, DMF, 80°C6889
3Ethanol, H2SO4, reflux8595

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR: Identify proton environments (e.g., indole NH at δ 10–12 ppm, piperazine CH2 at δ 2.5–3.5 ppm) and confirm ester carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy: Validate carbonyl stretches (C=O at 1650–1750 cm⁻¹) and indole N-H bonds (3250–3350 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and fragmentation patterns matching the indole-piperazine scaffold .

Critical Data:

  • Purity: ≥95% by HPLC (C18 column, acetonitrile/water gradient).
  • Crystallinity: X-ray diffraction (if crystalline) to resolve stereochemistry .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer: Contradictions often arise due to:

Metabolic Instability: Use LC-MS to identify metabolites (e.g., ester hydrolysis) that reduce in vivo efficacy .

Solubility/Permeability: Perform logP measurements (e.g., shake-flask method) and Caco-2 assays to assess bioavailability limitations .

Target Engagement: Validate target binding via SPR or ITC to confirm whether observed in vitro activity translates to in vivo models .

Case Study:
A related piperazine-indole derivative showed IC50 = 50 nM in enzyme assays but no efficacy in murine models due to rapid glucuronidation. Structural modification (e.g., replacing ethyl ester with tert-butyl) improved metabolic stability .

Q. Q4. What computational strategies are recommended for predicting the binding mode of this compound to biological targets?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors, kinases). Prioritize hydrogen bonding with piperazine N atoms and indole π-stacking .

MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrophobic pockets accommodating methyl-indole groups) .

QSAR Models: Develop regression models using descriptors like polar surface area and H-bond donors to predict activity against related targets .

Example Output:

  • Docking Score: -9.2 kcal/mol (5-HT2A receptor).
  • Critical Interactions: Piperazine NH with Asp155, indole C3=O with Tyr370 .

Q. Q5. How can X-ray crystallography and SHELX refinement improve structural analysis of this compound?

Methodological Answer:

Crystallization: Optimize conditions (e.g., vapor diffusion with ethanol/water) to grow single crystals .

Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect high-resolution data .

SHELX Refinement:

  • SHELXT: Solve phase problem via intrinsic phasing.
  • SHELXL: Refine anisotropic displacement parameters and validate using R1 < 0.05 .

Key Findings from Analogues:

  • Piperazine rings adopt chair conformations; indole groups exhibit planarity with torsional angles < 5° .
  • Weak C-H···O/N interactions stabilize crystal packing .

Q. Q6. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

Core Modifications: Synthesize analogues with:

  • Varied indole substituents (e.g., 5-F, 7-CH3).
  • Piperazine replacements (e.g., morpholine, thiomorpholine) .

Bioisosteres: Replace the ethyl ester with amides or heterocycles to modulate solubility .

Activity Cliffs: Use random forest models to identify substituents causing abrupt changes in potency (e.g., IC50 shifts >10x) .

SAR Table (Hypothetical Data):

DerivativeR Group5-HT2A IC50 (nM)Solubility (µg/mL)
Parent-H12015
5-F-F4512
7-CH3-CH322020

Q. Q7. How should researchers address discrepancies in reported biological targets for piperazine-indole derivatives?

Methodological Answer:

Target Deconvolution: Use affinity chromatography or thermal shift assays to identify off-target interactions .

Kinome Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out promiscuity .

Pathway Analysis: Employ transcriptomics (RNA-seq) to correlate observed phenotypes with pathway activation (e.g., MAPK vs. PI3K) .

Example:
A piperazine-indole analogue was initially reported as a PDE4 inhibitor but later found to antagonize 5-HT6 receptors. Competitive binding assays resolved this discrepancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.